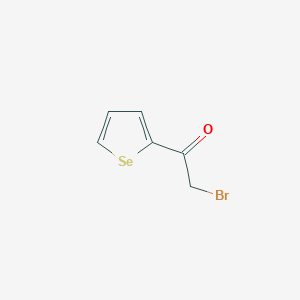

2-Bromo-1-(selenophen-2-yl)ethan-1-one

Description

Properties

CAS No. |

38025-30-8 |

|---|---|

Molecular Formula |

C6H5BrOSe |

Molecular Weight |

251.98 g/mol |

IUPAC Name |

2-bromo-1-selenophen-2-ylethanone |

InChI |

InChI=1S/C6H5BrOSe/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2 |

InChI Key |

HXXIKGMMDPMMJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[Se]C(=C1)C(=O)CBr |

Origin of Product |

United States |

Mechanistic Insights into the Formation and Reactivity of 2 Bromo 1 Selenophen 2 Yl Ethan 1 One

Reaction Mechanisms in Alpha-Halogenation of Ketones

The introduction of a halogen atom at the alpha position (the carbon adjacent to the carbonyl group) of a ketone is a well-established transformation that can proceed under either acidic or basic conditions. wikipedia.org The formation of 2-Bromo-1-(selenophen-2-yl)ethan-1-one from 1-(selenophen-2-yl)ethan-1-one and an electrophilic bromine source follows these general mechanistic principles.

Enol and Enolate Intermediates in Acid- and Base-Catalyzed Processes

The key to alpha-halogenation lies in the formation of a nucleophilic intermediate from the ketone. chemistrysteps.com The specific intermediate formed depends on the reaction conditions.

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the reaction proceeds through an enol intermediate. libretexts.org The mechanism involves the following steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens. libretexts.org

Enol Formation: A weak base (such as the solvent or the conjugate base of the acid catalyst) removes an α-hydrogen, leading to the formation of a carbon-carbon double bond and a hydroxyl group, the enol tautomer. libretexts.orgmasterorganicchemistry.com This step is typically the rate-determining step of the reaction. libretexts.org

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic halogen species, such as molecular bromine (Br₂). masterorganicchemistry.comyoutube.com

Deprotonation: The resulting protonated α-haloketone is then deprotonated, typically by the solvent or another weak base, to yield the final product and regenerate the acid catalyst. libretexts.orgmasterorganicchemistry.com

Under acidic conditions, monohalogenation is generally favored because the introduced halogen atom is electron-withdrawing, which destabilizes the carbocation-like intermediate required for a second halogenation. chemistrysteps.comstackexchange.com

Base-Promoted Halogenation: Under basic conditions, the reaction proceeds through an enolate intermediate. libretexts.org The mechanism is as follows:

Enolate Formation: A base removes an α-hydrogen to form a resonance-stabilized enolate anion. chemistrysteps.comyoutube.com

Nucleophilic Attack: The negatively charged α-carbon of the enolate is a potent nucleophile and attacks the electrophilic halogen. chemistrysteps.comlibretexts.org

Unlike acid-catalyzed halogenation, base-promoted halogenation is often difficult to stop at the monohalogenation stage. chemistrysteps.comlibretexts.org The electron-withdrawing nature of the first halogen atom increases the acidity of the remaining α-hydrogens, making them more susceptible to removal by the base and leading to polyhalogenation. wikipedia.orglibretexts.org For methyl ketones, this can lead to the haloform reaction. wikipedia.orglibretexts.org

| Condition | Intermediate | Key Features |

| Acidic | Enol | Rate-determining step is enol formation. libretexts.org Favors monohalogenation. chemistrysteps.com |

| Basic | Enolate | Prone to polyhalogenation due to increased acidity of remaining α-hydrogens. libretexts.org |

Role of Electrophilic Halogen Species

The halogenating agent in these reactions is an electrophilic species. nih.govfiveable.me For the synthesis of 2-Bromo-1-(selenophen-2-yl)ethan-1-one, molecular bromine (Br₂) is a common and effective source of electrophilic bromine. nih.govmasterorganicchemistry.com Other reagents, such as N-bromosuccinimide (NBS), can also be used. masterorganicchemistry.com The Br-Br bond in molecular bromine is polarizable, and as the nucleophilic enol or enolate approaches, a dipole is induced, making one bromine atom electrophilic and susceptible to attack. youtube.com The other bromine atom departs as a bromide anion. youtube.com The reactivity of halogens in these reactions generally follows the trend of Cl₂ > Br₂ > I₂. fiveable.me

Mechanistic Pathways in Selenophene (B38918) Ring Construction

The synthesis of the selenophene ring itself is a critical aspect of forming the parent ketone, 1-(selenophen-2-yl)ethan-1-one. Several mechanistic pathways exist for the construction of this heterocyclic system, often involving cyclization strategies. nih.govnih.gov

Nucleophilic Substitution and Intramolecular Cyclization Mechanisms

A common and traditional approach to selenophene synthesis involves the addition of a selenium-based nucleophile to an appropriate acyclic precursor, followed by an intramolecular cyclization. nih.gov These reactions can be mediated by transition-metal catalysts or electrophilic species. nih.gov

One strategy involves the reaction of a compound containing a nucleophilic selenium species with a molecule containing suitable leaving groups. For instance, a selenide (B1212193) anion can displace halide ions in a 1,4-dihalo-1,3-diene derivative through a double nucleophilic substitution to form the selenophene ring.

Another prevalent mechanism is the intramolecular cyclization of a pre-formed organoselenium compound. nih.gov For example, a (Z)-selenoenyne can undergo a 5-endo-dig cyclization. chim.it In this process, the selenium atom acts as an internal nucleophile, attacking the alkyne. This can be promoted by an electrophile that activates the alkyne. chim.it

Radical Processes in Selenophene Synthesis

Radical-based methods offer an alternative pathway for the construction of selenophene rings. acs.orgresearchgate.net These reactions often involve the homolytic cleavage of a selenium-containing bond to generate a selenyl radical. researchgate.net For example, diphenyl diselenide can serve as a photoiniferter to generate phenylselenyl radicals. acs.org

One such mechanism is intramolecular homolytic substitution (S_H_i) at the selenium atom. acs.org An appropriately positioned radical on an acyclic precursor can attack the selenium atom, leading to cyclization and formation of the selenophene ring. These radical cascade reactions can be initiated by standard radical initiators like AIBN (azobisisobutyronitrile). researchgate.netresearchgate.net

Role of Catalysts (e.g., Transition Metal Complexes, Nanoparticles) in Reaction Pathways

Catalysts play a crucial role in modern synthetic methods for selenophenes, enabling milder reaction conditions and higher yields. nih.gov

Transition Metal Complexes: Transition metals, particularly palladium and copper, are widely used to catalyze the formation of selenophenes. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be used to construct precursors for cyclization or to directly form the selenophene ring. nih.gov For example, a palladium catalyst can facilitate the reaction between a terminal alkyne and an ortho-haloarylselenyl halide, leading to a benzo[b]selenophene (B1597324) derivative. researchgate.net Copper catalysts are also effective, often promoting cyclization reactions of selenoenynes. nih.gov The mechanism can involve coordination of the copper salt to the alkyne, activating it for intramolecular nucleophilic attack by the selenium atom. nih.gov

Nanoparticles: In recent years, nanoparticles have emerged as effective catalysts in organic synthesis. Copper oxide (CuO) nanoparticles have been successfully employed in the one-pot synthesis of selenophenes from 1,3-dienyl bromides and potassium selenocyanate (B1200272) (KSeCN). nih.gov The nanoparticles are believed to facilitate the intramolecular cyclization process. Selenium nanoparticles (SeNPs) themselves are a subject of intense research, with various methods for their synthesis being developed, including chemical reduction of selenium compounds. nih.govyoutube.comresearchgate.net While often studied for their biological applications, their catalytic potential is also an area of interest. youtube.com

| Catalyst Type | Example | Role in Selenophene Synthesis |

| Transition Metal Complexes | PdCl₂(PPh₃)₂, CuBr₂ | Catalyze cross-coupling and cyclization reactions. nih.govresearchgate.net |

| Nanoparticles | CuO nanoparticles | Facilitate one-pot synthesis and intramolecular cyclization. nih.gov |

Reaction Mechanisms of 2-Bromo-1-(selenophen-2-yl)ethan-1-one in Subsequent Transformations

2-Bromo-1-(selenophen-2-yl)ethan-1-one is a bifunctional molecule possessing two primary electrophilic centers: the carbonyl carbon and the α-carbon bonded to the bromine atom. acs.org This dual reactivity allows it to be a versatile building block in organic synthesis. The reaction pathway it undergoes is highly dependent on the nature of the attacking reagent and the reaction conditions. The subsequent transformations can be broadly categorized into nucleophilic attack at the carbonyl carbon and elimination reactions.

Nucleophilic Attack at the Carbonyl Carbon

The carbonyl group (C=O) is inherently polarized due to the higher electronegativity of the oxygen atom compared to the carbon atom. This polarization renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. youtube.com In the case of 2-Bromo-1-(selenophen-2-yl)ethan-1-one, this general reactivity holds true.

The mechanism begins with the nucleophile attacking the electrophilic carbonyl carbon. This forces the π-electrons of the carbon-oxygen double bond to move onto the oxygen atom, resulting in the formation of a tetrahedral alkoxide intermediate. youtube.com This intermediate is a hallmark of nucleophilic addition to carbonyl compounds. youtube.comlibretexts.org In the presence of a proton source (e.g., during an acidic workup), the negatively charged oxygen is protonated to yield a stable tertiary alcohol. The selenophene ring and the α-bromo substituent remain intact during this specific transformation.

This reaction is fundamental to the synthesis of more complex molecules where the carbonyl functionality needs to be converted into a hydroxyl group. A variety of nucleophiles can be employed, leading to a diverse range of products. For instance, hydride reagents like sodium borohydride (B1222165) (NaBH₄) will produce a secondary alcohol, while Grignard reagents (R-MgX) or organolithium reagents (R-Li) will introduce a new alkyl or aryl group, leading to a tertiary alcohol.

Table 1: Illustrative Products from Nucleophilic Attack at the Carbonyl Carbon This table presents hypothetical products based on established reaction mechanisms for α-halo ketones.

| Nucleophile (Reagent) | Intermediate | Final Product | Product Class |

| Hydride (NaBH₄) | Tetrahedral borate-alkoxide complex | 2-Bromo-1-(selenophen-2-yl)ethan-1-ol | Secondary Halohydrin |

| Methylmagnesium bromide (CH₃MgBr) | Tetrahedral magnesium alkoxide | 1-Bromo-2-(selenophen-2-yl)propan-2-ol | Tertiary Halohydrin |

| Phenyl lithium (C₆H₅Li) | Tetrahedral lithium alkoxide | 2-Bromo-1-phenyl-1-(selenophen-2-yl)ethan-1-ol | Tertiary Halohydrin |

Elimination Reactions to Form Unsaturated Systems

While nucleophiles can attack the carbonyl carbon, α-halo ketones like 2-Bromo-1-(selenophen-2-yl)ethan-1-one can also undergo elimination reactions in the presence of a base to form α,β-unsaturated systems. libretexts.orggoogle.com This reaction is a dehydrobromination, involving the removal of a hydrogen atom and the bromine atom from adjacent carbons to form a double bond.

The most common mechanism for this transformation is an E2 (bimolecular elimination) reaction. youtube.com This pathway is favored by the use of non-nucleophilic, sterically hindered bases such as pyridine (B92270) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The base abstracts an acidic α-hydrogen from the carbon bearing the bromine atom. The acidity of this proton is enhanced by the electron-withdrawing effect of the adjacent carbonyl group.

The mechanism proceeds in a single, concerted step. The base removes the α-proton, and simultaneously, the electrons from the C-H bond shift to form a new π-bond between the α- and β-carbons (the carbonyl carbon). This, in turn, displaces the bromide ion as the leaving group. youtube.com The primary product of this elimination reaction is 1-(selenophen-2-yl)ethen-1-one, also known as selenophen-2-yl vinyl ketone. The major driving force for this reaction is the formation of a highly stable, conjugated π-system where the new carbon-carbon double bond is in conjugation with the carbonyl group and the selenophene ring. youtube.com

Table 2: Reaction Conditions for the Elimination Reaction to Form an Unsaturated System This table presents typical conditions for the dehydrobromination of α-halo ketones.

| Base | Solvent | Conditions | Product |

| Pyridine | Dioxane or DMF | Heat | 1-(selenophen-2-yl)ethen-1-one |

| Lithium Carbonate / Lithium Bromide | Dimethylformamide (DMF) | Heat | 1-(selenophen-2-yl)ethen-1-one |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (THF) | Room Temperature | 1-(selenophen-2-yl)ethen-1-one |

Spectroscopic Characterization of 2 Bromo 1 Selenophen 2 Yl Ethan 1 One and Selenophene Ketone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

In the absence of direct data for 2-Bromo-1-(selenophen-2-yl)ethan-1-one, the ¹H NMR spectrum of its thiophene (B33073) analog, 2-bromo-1-(thiophen-3-yl)ethan-1-one, in deuterochloroform (CDCl₃) shows characteristic signals for the thiophene ring protons and the methylene (B1212753) protons adjacent to the bromine atom. rsc.org The thiophene protons appear as multiplets in the aromatic region, typically between δ 7.17 and 7.81 ppm. rsc.org The methylene protons (CH₂Br) exhibit a singlet at approximately δ 4.37 ppm. rsc.org

For comparison, the methylene protons in similar α-bromo ketones, such as 2-bromo-1-phenylethanone, resonate at around δ 4.48 ppm. rsc.org The chemical shift of the methylene protons is influenced by the electronegativity of the adjacent bromine atom and the nature of the aromatic ring.

Table 1: ¹H NMR Data for 2-Bromo-1-(thiophen-3-yl)ethan-1-one and Related Compounds in CDCl₃

| Compound | Thiophene/Phenyl Protons (δ, ppm) | CH₂Br Protons (δ, ppm) |

| 2-Bromo-1-(thiophen-3-yl)ethan-1-one | 7.17 (t), 7.72 (d), 7.81 (d) rsc.org | 4.37 (s) rsc.org |

| 2-Bromo-1-phenylethanone | 7.51 (t), 7.63 (t), 8.00 (d) rsc.org | 4.48 (s) rsc.org |

| 2-Bromo-1-(furan-2-yl)ethanone | 6.61 (m), 7.34 (d), 7.65 (s) rsc.org | 4.33 (s) rsc.org |

Data presented for analogous compounds due to the absence of direct experimental data for 2-Bromo-1-(selenophen-2-yl)ethan-1-one.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 2-bromo-1-(thiophen-3-yl)ethan-1-one, the carbonyl carbon (C=O) signal is expected to be in the downfield region, around δ 184.4 ppm. rsc.org The carbon atoms of the thiophene ring typically resonate between δ 128.4 and 140.7 ppm. rsc.org The carbon of the bromomethyl group (CH₂Br) appears at approximately δ 30.6 ppm. rsc.org

The chemical shift of the carbonyl carbon in α,β-unsaturated ketones is generally found between 190 and 210 ppm. libretexts.org In various substituted phenacyl bromides, the carbonyl carbon appears around δ 190-191 ppm. rsc.org

Table 2: ¹³C NMR Data for 2-Bromo-1-(thiophen-3-yl)ethan-1-one and Related Compounds in CDCl₃

| Compound | C=O (δ, ppm) | Aromatic C (δ, ppm) | CH₂Br (δ, ppm) |

| 2-Bromo-1-(thiophen-3-yl)ethan-1-one | 184.4 rsc.org | 128.4, 133.5, 135.3, 140.7 rsc.org | 30.6 rsc.org |

| 2-Bromo-1-phenylethanone | 191.3 rsc.org | 128.8, 128.9, 133.9 rsc.org | 31.0 rsc.org |

| 2-Bromo-1-(furan-2-yl)ethanone | 180.3 rsc.org | 112.8, 119.1, 127.3, 150.3 rsc.org | 30.0 rsc.org |

Data presented for analogous compounds due to the absence of direct experimental data for 2-Bromo-1-(selenophen-2-yl)ethan-1-one.

Direct ⁷⁷Se NMR data for 2-Bromo-1-(selenophen-2-yl)ethan-1-one is not available in the reviewed literature. However, ⁷⁷Se NMR spectroscopy is a valuable tool for the characterization of organoselenium compounds. The chemical shifts in ⁷⁷Se NMR are sensitive to the electronic environment of the selenium atom. For selenophene (B38918) and its derivatives, the ⁷⁷Se chemical shifts are expected to appear in a specific range. While specific data for 2-acylselenophenes is scarce, the selenium-77 (B1247304) nucleus is known to have a wide chemical shift range, making it a sensitive probe for structural changes. researchgate.net The development of novel chiral derivatizing agents containing selenium has shown the utility of ⁷⁷Se NMR in chiral recognition studies. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The IR spectrum of a ketone is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For α-bromo ketones, this band is typically observed in the region of 1680-1715 cm⁻¹. For 2-bromo-1-phenylethanone, a strong C=O stretching band is observed around 1688 cm⁻¹. rsc.org The IR spectrum of 2-bromo-1-(m-tolyl)ethanone (B1277502) shows a carbonyl peak at 1732 cm⁻¹. rsc.org In addition to the carbonyl absorption, characteristic bands for the aromatic C-H and C=C stretching vibrations are also expected.

Table 3: Characteristic IR Frequencies for Analogous α-Bromo Ketones

| Compound | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |

| 2-Bromo-1-(3-fluorophenyl)ethanone | 1688 rsc.org | 1588, 1485 rsc.org |

| 2-bromo-1-(m-tolyl)ethanone | 1732 rsc.org | Not specified |

Data presented for analogous compounds due to the absence of direct experimental data for 2-Bromo-1-(selenophen-2-yl)ethan-1-one. The NIST WebBook provides an IR spectrum for 2-bromo-1-phenylethanone. nist.gov

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration in ketones is also Raman active. While specific Raman data for 2-Bromo-1-(selenophen-2-yl)ethan-1-one is unavailable, the technique is useful for characterizing the vibrational modes of the selenophene ring and the carbon-bromine bond. The symmetric stretching of the selenophene ring would be expected to give a strong Raman signal.

Electronic Spectroscopy

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, provides valuable insights into the electronic structure of molecules by probing the transitions between different electronic energy levels. For selenophene ketones, including 2-Bromo-1-(selenophen-2-yl)ethan-1-one, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions associated with the selenophene ring and the carbonyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of selenophene and its derivatives are influenced by the electronic transitions within the heterocyclic ring and the substituents attached to it. The selenophene ring, being an aromatic system, exhibits characteristic π → π* transitions. The presence of a carbonyl group in selenophene ketones introduces an additional n → π* transition, which is typically weaker and appears at a longer wavelength compared to the π → π* transitions.

In a study on phenothiazine-decorated chalcogenophenes, which include selenophene units, the electronic coupling between the heterocyclic core and the attached groups was investigated using optical absorption spectroscopy. rsc.org This study highlights that the electronic communication in such systems occurs through the butadiene-like backbone of the chalcogenophene. rsc.org For 2-Bromo-1-(selenophen-2-yl)ethan-1-one, the conjugation between the selenophene ring and the carbonyl group is a key determinant of its electronic spectrum.

Theoretical studies, such as those performed on analogous compounds like 2,4'-dibromoacetophenone (B128361) using time-dependent density functional theory (TD-DFT), can predict the electronic absorption spectra in different environments (gas phase and solvents). researchgate.net These calculations help in assigning the observed absorption bands to specific electronic transitions, such as HOMO-LUMO transitions. researchgate.net For selenophene ketone derivatives, the electronic transitions are sensitive to the solvent polarity, often showing a shift in the absorption maxima.

| Compound | Solvent | λmax (nm) | Transition Type |

| Selenophene Ketone Derivative (General) | Non-polar | ~250-280 | π → π |

| Selenophene Ketone Derivative (General) | Non-polar | ~300-340 | n → π |

| 2,4'-dibromoacetophenone (Analogous) | Ethanol | Theoretical | π → π, n → π |

| 2,4'-dibromoacetophenone (Analogous) | Water | Theoretical | π → π, n → π |

Mass Spectrometry for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. When a molecule like 2-Bromo-1-(selenophen-2-yl)ethan-1-one is introduced into a mass spectrometer, it is ionized, typically by electron ionization (EI), to form a molecular ion (M+). chemguide.co.uk This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk

The fragmentation pattern of ketones is well-documented and primarily involves two major pathways: alpha-cleavage and the McLafferty rearrangement. youtube.comyoutube.com

Alpha-Cleavage: This is a common fragmentation for ketones where the bond between the carbonyl carbon and an adjacent carbon (the α-carbon) is broken. youtube.comyoutube.com For 2-Bromo-1-(selenophen-2-yl)ethan-1-one, two primary alpha-cleavage pathways are possible:

Cleavage of the bond between the carbonyl group and the selenophene ring, leading to the formation of a selenophen-2-yl radical and a [Br-CH2-C≡O]+ acylium ion.

Cleavage of the bond between the carbonyl group and the bromomethyl group, resulting in a bromomethyl radical (•CH2Br) and a stable selenophen-2-yl-acylium ion ([C4H3SeCO]+). This acylium ion is resonance-stabilized and is often a prominent peak in the mass spectrum. youtube.com

McLafferty Rearrangement: This rearrangement occurs in ketones that have a γ-hydrogen atom on an alkyl chain. youtube.com It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond. Given the structure of 2-Bromo-1-(selenophen-2-yl)ethan-1-one, a classical McLafferty rearrangement is not expected as it lacks the necessary alkyl chain with a γ-hydrogen.

The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, 79Br and 81Br, which have nearly equal natural abundance. This results in pairs of peaks (M+ and M+2) of similar intensity for all bromine-containing fragments. libretexts.org The mass spectrum of the analogous compound, 2-bromo-1-phenylethanone, shows a molecular ion and fragments corresponding to the loss of the bromine atom and the cleavage of the C-C bond. nist.govresearchgate.net

Expected Fragmentation of 2-Bromo-1-(selenophen-2-yl)ethan-1-one:

| Fragment Ion | m/z (for 79Br, 80Se) | Origin |

| [C4H3SeCOCH2Br]+• (Molecular Ion) | 252 | Intact molecule |

| [C4H3SeCO]+ | 159 | α-cleavage (loss of •CH2Br) |

| [C4H3Se]+ | 131 | Loss of CO from [C4H3SeCO]+ |

| [COCH2Br]+ | 122 | α-cleavage (loss of selenophene radical) |

Note: The m/z values are calculated using the most abundant isotopes. The actual spectrum will show isotopic clusters due to bromine and selenium.

Advanced Spectroscopic Techniques for Structural and Electronic Characterization

Beyond standard spectroscopic methods, advanced techniques can provide deeper insights into the structural and electronic properties of 2-Bromo-1-(selenophen-2-yl)ethan-1-one and its derivatives. These methods are particularly useful for understanding the redox behavior and electronic structure, which are crucial for applications in materials science and medicinal chemistry.

Electrochemical methods such as Cyclic Voltammetry (CV) , Differential Pulse Voltammetry (DPV) , and Squarewave Voltammetry (SWV) are powerful tools for investigating the redox characteristics of organoselenium compounds. researchgate.net A study on selenophene and its aminocarbonitrile derivatives demonstrated that these compounds exhibit anodic peaks in their voltammograms, which is indicative of their ability to be oxidized. researchgate.net These electrochemical techniques can determine the oxidation potentials of 2-Bromo-1-(selenophen-2-yl)ethan-1-one, providing information about the energy levels of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO). Such data is valuable for assessing the compound's potential as an antioxidant or for use in electronic devices. researchgate.net

The electronic coupling in systems containing selenophene can also be explored by combining electrochemical measurements with spectroscopic techniques like EPR (Electron Paramagnetic Resonance) spectroscopy, especially for radical ions generated during redox processes. rsc.org

While direct experimental data for 2-Bromo-1-(selenophen-2-yl)ethan-1-one using these advanced techniques is not available in the provided results, the application of these methods to similar selenophene derivatives provides a clear framework for its potential characterization. researchgate.net

| Technique | Information Obtained | Relevance to 2-Bromo-1-(selenophen-2-yl)ethan-1-one |

| Cyclic Voltammetry (CV) | Oxidation and reduction potentials. researchgate.net | Provides insight into HOMO/LUMO energy levels and electronic stability. |

| Differential Pulse Voltammetry (DPV) | Enhanced sensitivity for redox peaks. researchgate.net | Accurate determination of redox potentials. |

| Squarewave Voltammetry (SWV) | Fast and sensitive analysis of redox behavior. researchgate.net | Elucidation of electrochemical mechanisms. |

Theoretical and Computational Investigations of 2 Bromo 1 Selenophen 2 Yl Ethan 1 One and Selenophene Ketones

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For compounds like 2-Bromo-1-(selenophen-2-yl)ethan-1-one, these calculations can predict molecular structure, stability, and reactivity without the need for empirical data.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and ground state properties of molecules. ucla.edu By approximating the exchange-correlation energy, DFT methods, particularly hybrid functionals like B3LYP, can accurately predict molecular geometries, including bond lengths and angles. rroij.comrroij.com

For ketones analogous to 2-Bromo-1-(selenophen-2-yl)ethan-1-one, such as those based on thiophene (B33073), DFT calculations have been successfully used to optimize molecular structures. semanticscholar.org The optimized geometrical parameters obtained from DFT calculations often show excellent correlation with experimental data from X-ray diffraction. rroij.comsemanticscholar.org For instance, studies on 2(E)‐1‐(3‐bromothiophen‐2‐yl)‐3‐(furan‐2‐yl)prop‐2‐en‐1‐one, optimized with the B3LYP method, show that calculated bond lengths and angles align closely with experimental values, confirming the reliability of this approach for predicting the structure of complex heterocyclic systems. rroij.comrroij.com The stability of an optimized geometry is confirmed by ensuring the absence of imaginary frequencies in the vibrational analysis. rroij.com

Below is an illustrative data table of predicted geometric parameters for a related heterocyclic ketone, demonstrating the type of information derived from DFT calculations.

Table 1: Predicted Geometric Parameters from DFT Calculations for an Analogous Thiophene Ketone Data based on a structurally similar molecule, 2(E)‐1‐(3‐bromothiophen‐2‐yl)‐3‐(furan‐2‐yl)prop‐2‐en‐1‐one, calculated at the DFT/B3LYP level. rroij.com

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=O | 1.251 | C-C=O | 117.9 |

| C-C (keto) | 1.485 | C-C-C (keto) | 120.1 |

| C-Br | 1.890 | C-C-Br | 127.3 |

| C-S (thiophene) | 1.715 | C-S-C | 92.5 |

| C=C (thiophene) | 1.366 | C-C=C (thiophene) | 114.4 |

While DFT is powerful for ground states, describing electronically excited states often requires more sophisticated methods, particularly when electron correlation is strong or states are close in energy (near-degeneracy). chemrxiv.org Ab initio methods, which derive from first principles without empirical parameters, provide a hierarchy of accuracy. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy for electron correlation. stemwomen.org

For complex situations, such as bond breaking or the study of excited states with significant charge-transfer character, multireference (MR) methods may be necessary. researchgate.net Approaches like Multi-State Density Functional Theory (MSDFT) are being developed to treat ground and excited states on an equal footing, providing a more robust framework for systems where single-reference methods like standard DFT or Time-Dependent DFT (TD-DFT) may fail. chemrxiv.org These advanced computational techniques are essential for accurately modeling photochemical processes and the excited state dynamics of selenophene (B38918) ketones. researchgate.netwarwick.ac.uk

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A smaller gap generally implies higher chemical reactivity, lower kinetic stability, and greater polarizability. nih.govpmf.unsa.ba Computational studies on related heterocyclic compounds, such as bromothiophene derivatives, have used DFT to calculate these orbital energies and derive global reactivity descriptors like chemical hardness, softness, and the electrophilicity index. rroij.comcapes.gov.br These parameters provide a quantitative measure of the molecule's stability and potential for biological activity. rroij.com

Table 2: Illustrative Frontier Molecular Orbital Data and Reactivity Descriptors Data based on a structurally similar molecule, 2(E)‐1‐(3‐bromothiophen‐2‐yl)‐3‐(furan‐2‐yl)prop‐2‐en‐1‐one, calculated at the B3LYP/6-311+G(d,p) level. rroij.com

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.367 |

| LUMO Energy | -2.705 |

| Energy Gap (ΔE) | 3.662 |

| Ionization Potential (I) | 6.367 |

| Electron Affinity (A) | 2.705 |

| Hardness (η) | 1.831 |

| Softness (S) | 0.546 |

| Electrophilicity Index (ω) | 5.618 |

Spectroscopic Property Prediction and Correlation

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which aids in the interpretation of experimental data and structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, often using the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of molecules like 2-Bromo-1-(selenophen-2-yl)ethan-1-one. nmrdb.orgnih.gov The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

These simulations provide a theoretical spectrum that can be directly compared with experimental results. mdpi.com A strong correlation between the predicted and observed chemical shifts serves to confirm the proposed molecular structure. nih.gov This is particularly useful for assigning signals in complex spectra or for distinguishing between possible isomers. organicchemistrydata.org

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for 2-Bromo-1-(selenophen-2-yl)ethan-1-one Hypothetical data based on typical chemical shift ranges for similar structural motifs. rsc.orgrsc.org

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| CH₂ (α-keto) | 4.45 | 4.48 |

| Selenophene H3 | 7.80 | 7.82 |

| Selenophene H4 | 7.25 | 7.28 |

| Selenophene H5 | 8.10 | 8.13 |

| C=O | 189.5 | 190.1 |

| CH₂ | 31.5 | 31.0 |

| Selenophene C2 | 145.0 | 144.8 |

| Selenophene C3 | 134.0 | 134.2 |

| Selenophene C4 | 129.0 | 128.9 |

| Selenophene C5 | 136.5 | 136.7 |

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, providing a theoretical IR spectrum. dntb.gov.ua DFT calculations are commonly employed for this purpose, and the results are often scaled by an empirical factor to correct for systematic errors arising from basis set limitations and the approximation of electron correlation. researchgate.net

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for 2-Bromo-1-(selenophen-2-yl)ethan-1-one Data based on characteristic frequencies for analogous compounds. rroij.commdpi.com

| Predicted Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3100-3000 | Selenophene C-H stretch |

| ~1680 | C=O stretch |

| ~1450-1300 | Selenophene ring stretching |

| ~850 | Selenophene C-H out-of-plane bend |

| ~650 | C-Br stretch |

Modeling of Electronic Absorption and Emission Spectra (UV-Vis, Fluorescence)

Computational chemistry provides powerful tools for predicting and interpreting the electronic spectra of molecules like 2-Bromo-1-(selenophen-2-yl)ethan-1-one. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra, offering insights into electronic transitions between molecular orbitals. mdpi.commedium.com The process typically involves optimizing the molecule's ground-state geometry and then calculating the vertical excitation energies and oscillator strengths for transitions to various excited states. mdpi.comyoutube.com

For selenophene ketones, the electronic transitions are primarily associated with the π-system of the selenophene ring and the n→π* and π→π* transitions of the carbonyl group. The replacement of a sulfur atom in a thiophene ring with a selenium atom is known to cause a bathochromic (red) shift in the absorption spectrum, which is attributable to the smaller HOMO-LUMO gap in selenophene derivatives. nih.gov TD-DFT calculations can accurately model these shifts and help assign specific peaks observed in experimental spectra. medium.com

The simulation of fluorescence spectra involves optimizing the geometry of the first excited state (S1) and then calculating the emission energy back to the ground state. rsc.org The difference between the absorption and emission maxima, known as the Stokes shift, can also be predicted. For complex molecules, computational deconvolution of experimental spectra can help identify the number and nature of contributing fluorophores. nih.gov While specific TD-DFT studies on 2-Bromo-1-(selenophen-2-yl)ethan-1-one are not widely published, calculations on analogous heterocyclic ketones demonstrate good agreement between theoretical and experimental spectra. mdpi.com

Table 1: Illustrative Comparison of Calculated and Experimental Absorption Maxima (λmax) for Heterocyclic Compounds Using TD-DFT This table presents representative data for analogous compounds to demonstrate the typical accuracy of computational methods, not specific data for 2-Bromo-1-(selenophen-2-yl)ethan-1-one.

| Compound | Computational Method | Solvent | Calculated λmax (nm) | Experimental λmax (nm) |

| Indigo | TD-DFT/X3LYP | DMF | 588 | 606 |

| Acryline | TD-DFT/B3LYP | Gas Phase | 189 | <200 |

| Salicylideneaniline (Enol) | TD-DFT/B3LYP | Acetonitrile | 345 | ~350 |

| Salicylideneaniline (Keto) | TD-DFT/B3LYP | Acetonitrile | 430 | ~440 |

Data sourced from representative computational studies to illustrate method accuracy. medium.comyoutube.comnih.gov

Reaction Mechanism Studies Through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the complex reaction mechanisms of molecules like 2-Bromo-1-(selenophen-2-yl)ethan-1-one. As an α-haloketone, this compound possesses multiple electrophilic sites, making it susceptible to attack by nucleophiles at the carbonyl carbon, the α-carbon bearing the bromine atom, or the halogen atom itself. up.ac.za Density Functional Theory (DFT) calculations allow for the exploration of various potential reaction pathways, helping to identify the most energetically favorable mechanisms. rsc.org

Transition State Analysis and Reaction Energy Profiles

Understanding the reactivity of 2-Bromo-1-(selenophen-2-yl)ethan-1-one requires the detailed mapping of potential energy surfaces for its reactions. This is achieved by calculating the geometries and energies of reactants, products, intermediates, and, crucially, transition states (saddle points). researchgate.net A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis. nih.gov

For the title compound, a primary reaction pathway is the bimolecular nucleophilic substitution (S_N2) at the α-carbon, displacing the bromide ion. Computational modeling of this process involves:

Locating the Transition State (TS): Identifying the geometry of the complex where the nucleophile is partially bonded to the α-carbon and the C-Br bond is partially broken.

Calculating the Activation Energy (ΔE‡): Determining the energy difference between the reactants and the transition state. This barrier dictates the reaction rate. numberanalytics.com

Constructing the Reaction Energy Profile: Plotting the energy of the system as it progresses from reactants to products through the transition state. This profile reveals whether the reaction is exothermic or endothermic and whether any intermediates are formed. numberanalytics.com

Studies on analogous α-bromoacetophenones show that the S_N2 pathway is a low-energy process. rsc.org Computational models like the Quantum Fragment Along Reaction Pathway (QFARP) can further dissect the interactions, revealing that hydrogens on the α-carbon can form attractive interactions with the incoming nucleophile in the initial stages of the reaction. rsc.org

Table 2: Representative Calculated Energy Parameters for a Model S_N2 Reaction of an α-Haloketone This table provides a conceptual summary of parameters obtained from computational studies of S_N2 reactions on similar α-haloketones.

| Parameter | Description | Typical Calculated Value (kJ/mol) |

| ΔE‡ | Activation Energy Barrier | 20 - 80 |

| ΔErxn | Reaction Energy | -10 to -35 (for favorable reactions) |

| Intermediate Stability | Energy of any reaction intermediates relative to reactants | Varies depending on mechanism |

Values are illustrative and sourced from general computational studies on S_N2 and aldol (B89426) reactions. nih.govnumberanalytics.com

Investigation of Electronic Effects and Aromaticity in Selenophene Systems

The chemical behavior of 2-Bromo-1-(selenophen-2-yl)ethan-1-one is profoundly influenced by the electronic properties of the selenophene ring and its substituents. Electronic effects are typically categorized as inductive effects (transmitted through σ-bonds) and resonance effects (transmitted through the π-system). youtube.comchemrxiv.org

The 2-bromoacetyl group attached to the selenophene ring is a strong electron-withdrawing group (EWG). The carbonyl moiety withdraws electron density from the ring via both the inductive effect (-I) and the resonance effect (-M). The bromine atom also contributes a strong -I effect. These combined effects decrease the electron density of the selenophene ring, deactivating it towards electrophilic aromatic substitution. youtube.com

Aromaticity is a key concept describing the stability of cyclic, planar, conjugated systems. For five-membered heterocycles, the degree of aromaticity is influenced by the ability of the heteroatom's lone pair to participate in the π-system. rsc.org In the series of furan (B31954), selenophene, and thiophene, aromaticity generally increases, with thiophene being significantly more aromatic than furan. researchgate.net Selenophene's aromaticity is considered to be between that of furan and thiophene. This is attributed to the larger atomic radius of selenium compared to sulfur, leading to longer C-Se bonds and less effective overlap between selenium's 4p orbitals and carbon's 2p orbitals, which slightly diminishes the delocalization of π-electrons. rsc.org Aromaticity can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS).

Table 3: Comparison of Aromaticity Indices for Five-Membered Heterocycles This table presents data from theoretical studies to quantify and compare the aromaticity of selenophene and related rings.

| Compound | Aromaticity Order | Rationale for Aromaticity |

| Benzene | 1 (Most Aromatic) | Ideal π-electron delocalization |

| Thiophene | 2 | Good overlap of S (3p) and C (2p) orbitals |

| Selenophene | 3 | Less effective overlap of Se (4p) and C (2p) orbitals |

| Furan | 4 (Least Aromatic) | High electronegativity of O localizes electrons |

Data sourced from comparative studies on heterocyclic aromaticity. rsc.orgresearchgate.net

Comparison with Sulfur Analogues: A Theoretical Perspective

Comparing 2-Bromo-1-(selenophen-2-yl)ethan-1-one with its sulfur analogue, 2-Bromo-1-(thiophen-2-yl)ethan-1-one, from a theoretical standpoint highlights the fundamental differences imparted by the heteroatom. These differences manifest in their geometry, electronic structure, and reactivity.

Electronic Properties: The most significant electronic difference is the energy of the frontier molecular orbitals (HOMO and LUMO). Selenophene-containing systems consistently exhibit smaller HOMO-LUMO gaps compared to their thiophene counterparts. nih.gov This is because selenium is less electronegative than sulfur, leading to a higher-energy HOMO. This smaller energy gap explains why selenophenes typically absorb light at longer wavelengths (red-shift) than analogous thiophenes.

Reactivity: The difference in electronic structure also predicts different reactivity. The higher energy HOMO of selenophene makes it more susceptible to oxidation. In reactions like electrophilic aromatic substitution, while both rings are deactivated by the bromoacetyl group, the inherent reactivity order is often faster for selenophene than thiophene (though slower than furan), a trend influenced by the heteroatom's ability to stabilize the cationic intermediate (the σ-complex). Furthermore, the greater size and polarizability of selenium can lead to stronger intermolecular Se-Se interactions in the solid state, a feature of interest in materials science.

Table 4: Theoretical Comparison of Selenophene vs. Thiophene Properties This table summarizes key differences based on computational and theoretical studies of the parent heterocycles and their derivatives.

| Property | Selenophene System | Thiophene System | Rationale |

| Aromaticity | Lower | Higher | Better orbital overlap (C 2p - S 3p) vs. (C 2p - Se 4p). rsc.org |

| HOMO Energy | Higher | Lower | Lower electronegativity of Se vs. S. |

| HOMO-LUMO Gap | Smaller | Larger | Leads to red-shifted UV-Vis absorption for selenophenes. nih.gov |

| Heteroatom-Carbon Bond Length | Longer | Shorter | Larger atomic radius of Se. rsc.org |

| Polarizability | Higher | Lower | Se is larger and has a more diffuse electron cloud. |

| Reactivity towards Electrophiles | Generally Higher | Generally Lower | Selenophene can better stabilize positive charge in the intermediate. |

Advanced Applications in Organic Synthesis and Materials Science

2-Bromo-1-(selenophen-2-yl)ethan-1-one as a Key Synthon in Heterocyclic Chemistry

The title compound is a cornerstone for the synthesis of a diverse range of heterocyclic compounds, particularly those incorporating the selenophene (B38918) nucleus. The electrophilic carbon adjacent to the carbonyl group and the bromine atom's nature as a good leaving group are the primary drivers of its synthetic utility.

Selenophene and its fused derivatives are a significant class of selenium-based heterocycles. nih.govresearchgate.net These compounds are integral to the development of new light-emitting materials and potential pharmaceuticals. nih.govresearchgate.net 2-Bromo-1-(selenophen-2-yl)ethan-1-one is an exemplary precursor for creating these complex fused systems. The reactive α-bromo ketone functionality allows for facile reactions with various nucleophiles, initiating cyclization cascades to form polycyclic aromatic systems containing a selenophene ring. For instance, it can undergo reactions like the Hantzsch thiazole synthesis or similar condensation reactions with binucleophilic reagents to construct new heterocyclic rings fused to the selenophene core. This approach is crucial for synthesizing materials like selenopheno[3,2-b]selenophenes and other extended π-systems investigated for their electronic properties. researchgate.netnih.gov The synthesis of such fused systems often involves intramolecular cyclization of precursors derived from the reaction of the α-bromo ketone with an appropriate partner. nih.gov

Table 1: Examples of Selenophene-Fused Systems Derived from 2-Bromo-1-(selenophen-2-yl)ethan-1-one

| Precursor | Reagent | Fused System | Potential Application |

| 2-Bromo-1-(selenophen-2-yl)ethan-1-one | Thioamide/Thiourea | Selenopheno-thiazole | Medicinal Chemistry |

| 2-Bromo-1-(selenophen-2-yl)ethan-1-one | o-Phenylenediamine | Selenopheno-quinoxaline | Organic Electronics |

| 2-Bromo-1-(selenophen-2-yl)ethan-1-one | Selenoamide | Selenopheno-selenazole | Materials Science |

The inherent reactivity of the α-bromo ketone group is pivotal for its role in forming various chemical bonds. The bromine atom is readily displaced by a range of nucleophiles in classic SN2 reactions.

Carbon-Nitrogen (C-N) Bond Formation: The reaction of 2-Bromo-1-(selenophen-2-yl)ethan-1-one with primary or secondary amines leads to the formation of α-amino ketones. This is a fundamental transformation for introducing nitrogen-containing functional groups, which can be precursors to nitrogen-based heterocycles or serve as key components in pharmacologically active molecules.

Carbon-Sulfur (C-S) Bond Formation: Thiols and other sulfur nucleophiles react efficiently with the compound to displace the bromide and form a new C-S bond. beilstein-journals.org This reaction is essential for synthesizing sulfur-containing heterocycles and other organosulfur compounds, which have applications ranging from materials science to medicinal chemistry. dicp.ac.cn

Carbon-Carbon (C-C) Bond Formation: The compound can participate in C-C bond formation through several pathways. It can react with soft carbon nucleophiles, such as enolates or organometallic reagents, to form more complex carbon skeletons. This reactivity is fundamental to extending the conjugation of the selenophene system or adding functional side chains.

While the aliphatic bromide in 2-Bromo-1-(selenophen-2-yl)ethan-1-one is not a typical substrate for direct Suzuki or Heck cross-coupling reactions, the compound is an invaluable synthon for creating molecules that are subsequently used in these powerful C-C bond-forming transformations. wikipedia.orgnih.gov

The typical mechanism for reactions like the Mizoroki-Heck reaction involves the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide. nih.govlibretexts.org Similarly, the Suzuki-Miyaura coupling reaction pairs an organohalide with an organoboron compound, catalyzed by palladium. nih.govrsc.org

The strategic value of 2-Bromo-1-(selenophen-2-yl)ethan-1-one lies in its ability to first form a more complex heterocyclic structure. This new, larger molecule can then be halogenated on the selenophene ring, creating a suitable aryl halide for participation in Heck, Suzuki, or other cross-coupling reactions. organic-chemistry.orgmdpi.com This multi-step strategy allows for the precise and modular construction of highly functionalized, conjugated systems built around a selenophene core, which are difficult to access through other methods.

Table 2: Role in Cross-Coupling Reaction Sequences

| Initial Reaction | Intermediate Product | Cross-Coupling Reaction | Final Product Class |

| Cyclocondensation | Halogenated Selenophene-Fused System | Suzuki Coupling | Aryl-substituted Fused System |

| Nucleophilic Substitution | Functionalized Selenophenyl Ketone | Heck Reaction | Alkenyl-substituted Selenophene |

Application in Functional Materials for Optoelectronics

Selenophene-containing materials are at the forefront of research into next-generation organic electronic devices due to their excellent charge transport characteristics and tunable optical properties. nih.govresearchgate.net 2-Bromo-1-(selenophen-2-yl)ethan-1-one is a key starting material for the synthesis of the active components in these devices.

The development of efficient and stable organic light-emitting diodes relies on materials that can effectively transport charge and emit light in the visible spectrum. Selenophene-based compounds, particularly those with extended π-conjugated systems, are excellent candidates for these applications. researchgate.net The synthesis of these advanced materials often begins with fundamental building blocks like 2-Bromo-1-(selenophen-2-yl)ethan-1-one. Through the synthetic pathways described above—such as forming fused rings and extending conjugation via cross-coupling—chemists can create novel selenophene-based oligomers and polymers. These materials can be incorporated as the emissive layer or charge-transporting layer in an OLED device, contributing to improved efficiency, color purity, and device lifetime. researchgate.net

Organic field-effect transistors are a core technology for flexible electronics, sensors, and displays. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Fused selenophene systems, such as those derived from 2-Bromo-1-(selenophen-2-yl)ethan-1-one, have demonstrated significant promise as high-performance p-channel semiconductors. researchgate.net The presence of the larger, more polarizable selenium atom compared to sulfur (in analogous thiophene (B33073) systems) can lead to stronger intermolecular interactions, which facilitates more efficient charge transport in the solid state. researchgate.netnih.gov By using the title compound as a starting point, researchers can synthesize precisely tailored selenophene-based semiconductors and investigate how modifications to the molecular structure impact device performance, leading to higher mobilities and better on/off ratios in OFETs.

Organic Solar Cells (OSC)

2-Bromo-1-(selenophen-2-yl)ethan-1-one serves as a potential precursor for synthesizing complex donor-acceptor molecules used in OSCs. The reactive α-bromo ketone moiety is a versatile electrophile that can be used to construct larger conjugated systems. For instance, it can undergo nucleophilic substitution reactions or be used in condensation reactions to form larger heterocyclic systems that are integral to high-performance OSC materials. nih.gov Small molecule materials, in particular, benefit from precise chemical structures and high purity, which can be achieved through synthetic routes employing such well-defined building blocks. mdpi.com

| Property | Desired Range for OSC Materials | Influence of Selenophene |

| Optical Bandgap (Eg) | 1.4 - 1.9 eV | Tends to lower the bandgap, enhancing light absorption. nih.gov |

| HOMO Level | -5.0 to -5.5 eV | Can be tuned by molecular design; selenophene is a good donor. |

| LUMO Level | -3.5 to -4.0 eV | Selenophene can lower the LUMO level, affecting Voc. nih.gov |

| Charge Carrier Mobility | > 10⁻⁴ cm²/Vs | Enhanced intermolecular interactions can improve mobility. |

Thin-Film Transistors

In the field of organic electronics, thin-film transistors (TFTs) rely on semiconducting materials that exhibit high charge carrier mobility and a good on/off ratio. Selenophene-based materials have demonstrated excellent performance in TFTs, often surpassing their thiophene counterparts. nih.gov The incorporation of selenium can lead to stronger intermolecular π-π stacking and a more ordered molecular packing in the solid state, which is crucial for efficient charge transport. nih.gov

The compound 2-Bromo-1-(selenophen-2-yl)ethan-1-one can be utilized as a starting material for the synthesis of these advanced semiconductors. Its reactive nature allows for its integration into larger, conjugated molecular structures, such as oligo- or polyselenophenes, which are used as the active channel material in TFTs. nih.gov Synthetic pathways leveraging this compound could provide access to novel materials with tailored electronic properties for high-performance transistors.

| Parameter | Typical Performance of Selenophene-based TFTs |

| Hole Mobility (µh) | 0.02 to >0.1 cm²/Vs nih.gov |

| On/Off Ratio | 10⁵ – 10⁶ nih.gov |

| Semiconductor Type | Primarily p-type |

Conducting Polymers (e.g., Poly(3,4-ethylenedioxyselenophene) Derivatives)

Conducting polymers are a cornerstone of organic electronics, with applications ranging from transparent electrodes to sensors. Poly(3,4-ethylenedioxyselenophene) (PEDOS) is the selenium analog of the widely used conducting polymer PEDOT. PEDOS and its derivatives exhibit a lower bandgap and higher-lying Highest Occupied Molecular Orbital (HOMO) levels compared to their sulfur-based counterparts. researchgate.netnih.gov These characteristics make them promising for applications where high conductivity and specific redox properties are required. chemrxiv.org

The synthesis of monomers for PEDOS derivatives can potentially involve precursors derived from 2-Bromo-1-(selenophen-2-yl)ethan-1-one. The α-bromoketone functionality allows for the construction of the ethylenedioxyselenophene monomer through cyclization reactions. Subsequent polymerization of this monomer would yield the desired conducting polymer. This synthetic utility positions the compound as a key starting point for accessing this important class of materials.

Dye-Sensitized Solar Cells (DSSCs)

In dye-sensitized solar cells (DSSCs), an organic dye molecule absorbs light and injects an electron into a semiconductor, typically titanium dioxide (TiO₂). The efficiency of these cells is highly dependent on the dye's absorption spectrum and its electronic energy levels. Incorporating selenophene into the dye's molecular structure, often as part of the π-conjugated bridge, has been explored as a strategy to improve performance. researchgate.net Selenophene can enhance the dye's light-harvesting capabilities and facilitate efficient charge transfer. researchgate.netnih.gov

2-Bromo-1-(selenophen-2-yl)ethan-1-one is a suitable precursor for the synthesis of such dyes. A common synthetic strategy for creating complex heterocyclic dyes is the Hantzsch reaction, which can utilize α-haloketones. wikipedia.orgbeilstein-journals.org By reacting 2-Bromo-1-(selenophen-2-yl)ethan-1-one with other components, complex chromophores containing the selenophene unit can be constructed, which are essential for high-efficiency DSSCs.

Development of Novel Coordination Compounds and Ligands

The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. Selenophene derivatives have been used as ligands to create coordination compounds with interesting electronic or catalytic properties. nih.gov The selenium atom itself, as well as other functional groups on the ring, can coordinate to a metal center.

The reactive nature of 2-Bromo-1-(selenophen-2-yl)ethan-1-one makes it an excellent candidate for synthesizing novel ligands. For example, it can react with various nucleophiles, such as amines or thioamides, to create multidentate ligands containing imine, thiazole, or other coordinating moieties in addition to the selenophene ring. nih.govionike.com The carbonyl group's oxygen atom and the selenophene's selenium atom could also participate in metal coordination. This versatility allows for the design of a wide array of ligands with tailored steric and electronic properties for use in catalysis, sensing, or molecular materials.

Future Research Directions and Emerging Applications

While the direct application of 2-Bromo-1-(selenophen-2-yl)ethan-1-one is not yet widespread, its potential as a versatile synthetic building block points to several future research directions. The compound's utility lies in providing a straightforward route to introduce the selenophene-carbonyl moiety into larger, functional molecules.

Future research could focus on:

Systematic Synthesis: Explicitly employing 2-Bromo-1-(selenophen-2-yl)ethan-1-one in the systematic synthesis of new series of donor-acceptor polymers and small molecules for OSCs and TFTs. This would allow for a clearer understanding of how this specific building block influences final device performance.

Novel Ligand Design: Exploring its reactivity with a wider range of nucleophiles to create novel, multidentate ligands for catalysis and sensory applications. The resulting coordination complexes could exhibit unique photophysical or redox properties.

Bio-organic Chemistry: Given that some organoselenium compounds exhibit biological activity, derivatives of 2-Bromo-1-(selenophen-2-yl)ethan-1-one could be investigated for potential pharmacological applications. researchgate.net

Materials Science: The development of new functional materials, such as electrochromic or luminescent materials, based on heterocyclic systems derived from this precursor is another promising avenue. nih.gov

As the demand for high-performance organic electronic materials grows, the development of efficient synthetic routes and novel molecular structures is paramount. Reactive intermediates like 2-Bromo-1-(selenophen-2-yl)ethan-1-one are poised to play a crucial role in enabling these future innovations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-1-(selenophen-2-yl)ethan-1-one, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via bromination of 1-(selenophen-2-yl)ethan-1-one using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetic acid. Elevated temperatures (40–60°C) improve reaction completion .

- Optimization : Control bromine stoichiometry to avoid over-bromination. Use inert atmospheres (N₂/Ar) to suppress side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) enhances purity .

Q. How is the structure of 2-Bromo-1-(selenophen-2-yl)ethan-1-one confirmed experimentally?

- Techniques :

- X-ray crystallography : Resolve bond lengths/angles and confirm the selenophene-ketone-bromine geometry. Use SHELX programs for refinement .

- NMR spectroscopy : Observe characteristic signals:

- ¹H NMR : Selenophene protons (δ 7.2–8.1 ppm), CH₂Br (δ 4.5–5.0 ppm).

- ¹³C NMR : Carbonyl (C=O, δ 190–200 ppm), CH₂Br (δ 30–40 ppm) .

Q. What are the primary reaction pathways for this compound in substitution reactions?

- Nucleophilic substitution : The bromine atom reacts with nucleophiles (amines, thiols) in polar aprotic solvents (DMF, acetonitrile) to form selenophene-functionalized derivatives. Kinetic studies show second-order dependence on nucleophile concentration .

- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to 2-bromo-1-(selenophen-2-yl)ethanol, a precursor for heterocyclic synthesis .

Advanced Research Questions

Q. How does the selenophene ring influence the electronic properties and reactivity of the bromoketone moiety?

- Mechanistic Insight : The selenophene’s electron-rich aromatic system enhances the electrophilicity of the adjacent carbonyl group, facilitating nucleophilic attacks. Density Functional Theory (DFT) calculations reveal lowered LUMO energy at the carbonyl carbon compared to phenyl analogs, increasing reactivity .

- Experimental Validation : Compare reaction rates with thiophene/pyrrole analogs using kinetic assays .

Q. What challenges arise in crystallizing 2-Bromo-1-(selenophen-2-yl)ethan-1-one, and how are they addressed?

- Crystallization Issues : Low melting point and solvent inclusion complicate crystal growth. Use slow evaporation in mixed solvents (CHCl₃/hexane) at 4°C.

- Data Refinement : Apply SHELXL for anisotropic displacement parameters and twin refinement if twinning occurs (common in brominated ketones) .

Q. How can this compound be utilized in the synthesis of bioactive selenophene derivatives?

- Case Study : React with thioureas to form 2-aminothiazoles, which exhibit antimicrobial activity. Optimize conditions (e.g., EtOH, 80°C) to achieve >80% yield. Test bioactivity via MIC assays against Gram-positive bacteria .

- Mechanistic Probes : Use fluorescent tagging (e.g., dansyl chloride) to track cellular uptake in cancer cell lines .

Q. What analytical methods are critical for detecting trace impurities in synthesized batches?

- HPLC-MS : Use C18 columns (acetonitrile/water gradient) to separate brominated byproducts (e.g., di-brominated impurities).

- Elemental Analysis : Verify Br and Se content to confirm stoichiometry .

Key Notes

- Advanced questions emphasize mechanistic and analytical rigor, while basic questions focus on reproducible synthesis and characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.